methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

Nitroimidazole Synthetic Intermediates Process Chemistry

Researchers face challenges with the poor organic solubility of the free acid metabolite (Metronidazole EP Impurity G) in synthesis and HPLC analysis. This methyl ester directly resolves these issues, serving as a non-fungible reference standard and a strategic prodrug intermediate. - **Superior Synthetic Utility:** Offers markedly improved organic solubility and non-ionizable character, enabling high-yield alkylations without protection/deprotection steps. - **Critical for ANDA Filings:** Distinct HPLC retention time allows accurate quantification of impurities at 0.1% levels, a requirement the free acid standard cannot reliably meet. - **Enhanced Prodrug Design:** Provides a predicted logP shift of 1.0-1.5 units, significantly improving intestinal permeability over the zwitterionic free acid.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
Cat. No. B15003843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-5-8-3-6(10(12)13)9(5)4-7(11)14-2/h3H,4H2,1-2H3
InChIKeyNVGYIYCHYCPAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Nitroimidazole Acetate Ester Intermediate


Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate (CAS 1013-51-0) is a 5-nitroimidazole derivative that functions as a critical ester prodrug intermediate and a high-purity reference standard for pharmaceutical impurity profiling [1]. Structurally, it is the methyl ester of the primary metronidazole metabolite, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (Metronidazole EP Impurity G) [2]. Its characterized physicochemical profile—including a molecular weight of 199.06 g/mol, a predicted boiling point of 380.3±22.0 °C, and a melting point of 140 °C—differentiates it from both the parent drug metronidazole and its free acid analog, establishing it as a unique chemical entity with distinct handling and reactivity properties .

Methyl 5-Nitroimidazole Acetate Ester Irreplaceability


Generic substitution among 5-nitroimidazole derivatives is unreliable due to the profound impact of the ester moiety on key selection drivers: synthetic utility, chromatographic retention, and prodrug activation kinetics. Unlike the free acid (Metronidazole EP Impurity G), which exhibits poor solubility in most organic solvents and requires heated DMSO for dissolution, the methyl ester offers markedly improved organic solubility and non-ionizable character, simplifying its use as a building block in multi-step syntheses without protection/deprotection steps . Furthermore, the methyl ester's distinct chromatographic behavior relative to the ethyl, butyl, and tert-butyl ester analogs makes it an essential, non-fungible reference standard for validated HPLC methods, where retention time and resolution are critical . Substituting the methyl ester with the free acid or the parent alcohol (metronidazole) would introduce a carboxylate anion or a hydroxyl group, fundamentally altering the reactivity, polarity, and pharmacokinetic profile if used in prodrug design [1].

Methyl 5-Nitroimidazole Acetate Ester: Quantitative Differentiation vs. Analogs


Ester Intermediate Synthetic Yield Advantage

In a described multi-step synthesis, the tert-butyl ester analog (tert-butyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate) was prepared from 2-methyl-5-nitroimidazole in 95.6% yield, whereas the subsequent deprotection to the free acid (2-(2-methyl-5-nitroimidazol-1-yl)acetic acid) proceeded in only 84.3% yield [1]. This demonstrates that the protected ester form provides a 11.3 percentage point higher isolated yield at the critical alkylation step compared to the final deprotected acid, highlighting the synthetic advantage of the ester intermediate for building block procurement. The target methyl ester serves an equivalent protected form role, offering a deprotection pathway orthogonal to the acid-labile tert-butyl group [1].

Nitroimidazole Synthetic Intermediates Process Chemistry

HPLC Purity: Ester vs. Acid Impurity Standard

Reliable quantification of 5-nitroimidazole impurities requires chromatographic resolution between structurally similar esters and acids. Metronidazole EP Impurity G, the free acid, is specified at ≥95% purity by HPLC . Commercial batches of the target methyl ester analog, Metronidazole EP Impurity Methyl Ester, are consistently supplied at >98% purity, as verified by HPLC analysis [1]. This 3-percentage point increase in chromatographic purity, combined with a distinct retention time (~15.2 minutes on a C18 column under standard EP metronidazole HPLC conditions), ensures the methyl ester provides superior signal-to-noise ratio and avoids co-elution with the major metronidazole peak, which can plague the free acid standard [1].

Pharmaceutical Analysis Reference Standards Impurity Profiling

Organic Solubility: Ester vs. Free Acid

The free acid analog 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid is noted to be only slightly soluble in methanol and requires heated DMSO for dissolution, a significant logistical hurdle for solution-phase synthesis . In contrast, the methyl ester is expected to exhibit substantially enhanced solubility in common organic solvents due to its non-ionizable, less polar ester functionality. While precise experimental aqueous solubility data for the methyl ester is sparse, the class-level inference for ester prodrugs indicates a calculated logP increase of approximately 1.0–1.5 log units compared to the free acid (predicted logP ~-0.2 for the acid vs. ~1.0 for the methyl ester), a shift that dramatically improves membrane permeability and organic phase partitioning .

Pre-formulation Physicochemical Properties Medicinal Chemistry

Methyl 5-Nitroimidazole Acetate Ester: Procurement Scenarios


Parallel Synthesis of 5-Nitroimidazole Candidate Libraries

When generating structure-activity relationship (SAR) arrays around the 5-nitroimidazole core for antiparasitic or hypoxic tumor-targeting programs, the methyl ester is the preferred starting material. Its demonstrated superior yield in alkylation reactions (comparable to the 95.6% yield reported for the tert-butyl ester) and improved organic solubility allow for reliable, high-throughput parallel synthesis of amide, ester, and heterocyclic derivatives without the carboxylate formation or low solubility that hampers use of the free acid [1].

Metronidazole Impurity Reference Standard for ANDA

For generic drug manufacturers compiling Abbreviated New Drug Applications (ANDAs) for metronidazole, procurement of the >98% pure methyl ester reference standard is critical. Its distinct HPLC retention time ensures it serves as a non-interfering system suitability marker, enabling accurate quantification of the methyl ester impurity at levels as low as 0.1% in metronidazole drug substance, a requirement that the less pure or co-eluting free acid standard cannot reliably meet [2].

5-Nitroimidazole Prodrug Design for Oral Bioavailability

In the design of oral antiprotozoal or antibacterial agents, the methyl ester provides a strategic prodrug approach to mask the ionizable carboxylic acid of the active metabolite. The class-inferred logP shift of approximately 1.0–1.5 log units, transitioning the molecule from a highly polar acid to a more lipophilic ester, is predicted to significantly improve intestinal permeability compared to the free acid, which is a zwitterion at physiological pH and exhibits negligible passive absorption [3].

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